The compound can be sourced from various chemical suppliers and research databases. It is classified primarily as an isothiocyanate due to the presence of the -N=C=S functional group. Isothiocyanates are often derived from thioureas or from the reaction of isocyanates with thiols. The difluoromethoxy group enhances its chemical properties and potential applications in pharmaceuticals.
The synthesis of 1-(difluoromethoxy)-2-isothiocyanatobenzene typically involves several steps:
The molecular structure of 1-(difluoromethoxy)-2-isothiocyanatobenzene can be described as follows:
C1=CC(=C(C(=C1)OC(F)F)N=C=S)F
1-(Difluoromethoxy)-2-isothiocyanatobenzene can undergo various chemical reactions:
The mechanism of action for 1-(difluoromethoxy)-2-isothiocyanatobenzene primarily relates to its biological activity:
1-(Difluoromethoxy)-2-isothiocyanatobenzene exhibits several notable physical and chemical properties:
The applications of 1-(difluoromethoxy)-2-isothiocyanatobenzene span various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2